molecular formula C12H11N3O3 B2436269 5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1052627-11-8

5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B2436269
CAS RN: 1052627-11-8
M. Wt: 245.238
InChI Key: ILJRGEMQNFCPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (ACMP) is an organic compound with a wide range of applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 106-107°C and a molecular weight of 216.25 g/mol. ACMP is primarily used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of various heterocyclic compounds. Furthermore, ACMP has been studied for its potential use in the treatment of various diseases, particularly cancer.

Scientific Research Applications

Pyrazole Carboxylic Acid: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives, like 5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are significant in medicinal chemistry due to their various biological activities. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The derivatives are synthesized through various methods and are key building blocks in organic chemistry, offering a wide range of synthetic applicability. This review is a guide for scientists focusing on the synthesis and biological applications of pyrazole carboxylic acid derivatives (Cetin, 2020).

Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

While not directly related to 5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the reactivity and utility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) in synthesizing a variety of heterocyclic compounds highlight the significance of pyrazoline derivatives in medicinal chemistry. This review discusses the synthesis, reactivity, and application of DCNP in creating diverse classes of heterocyclic compounds and dyes, demonstrating the compound's versatility as a building block (Gomaa & Ali, 2020).

Comprehensive Review on Pyrazole and Its Pharmacological Properties

This review provides insight into the pharmacological properties of pyrazoles, detailing their structure, physical and chemical properties, synthetic approaches, and biological activities. Pyrazoles are crucial in pharmaceutical compounds due to their basic and unsaturated nature. The paper highlights the importance of pyrazoles in the heterocyclic ring system, indicating their significance in drug development and organic chemistry (Bhattacharya et al., 2022).

Knoevenagel Condensation Products and Anticancer Agents

The review underscores the importance of Knoevenagel condensation in generating biologically fascinating molecules, particularly in cancer drug discovery. The reaction products, including pyrazole derivatives, exhibited remarkable anticancer activity by targeting various cancer-related molecules. This review indicates the potential of pyrazole derivatives in developing novel anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Pyrazoline Derivatives in Anticancer Research

Pyrazoline derivatives are explored for their biological activity, especially in anticancer research. The review discusses synthetic strategies of pyrazoline derivatives and their role as potent anticancer agents. The substantial biological effects of these derivatives highlight their importance in pharmaceutical chemistry and their potential in anticancer therapy (Ray et al., 2022).

Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective

This review focuses on methyl-substituted pyrazoles, showcasing their wide spectrum of biological activities. Detailed synthetic approaches and medical significance of these compounds are highlighted, offering insights into their role in medicinal chemistry and the potential for generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).

properties

IUPAC Name

1-methyl-5-(phenylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-10(9(7-13-15)12(17)18)11(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJRGEMQNFCPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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